molecular formula C20H23FN2O3S B2810864 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 941912-21-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2810864
CAS RN: 941912-21-6
M. Wt: 390.47
InChI Key: MDSCZTDVQXNYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Properties

  • The synthesis of optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline with an N-C chiral axis has been achieved through a catalytic enantioselective reaction, highlighting the compound's potential in creating molecules with specific optical activities (Suzuki et al., 2015).

Chemical Reactivity and Applications

  • Investigations into 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, with one derivative being identified as a potent renal vasodilator, demonstrating the compound's relevance in medicinal chemistry for therapeutic applications (Anan et al., 1996).

Ligand and Complex Synthesis

  • The compound has been used in the synthesis of new tridentate iminooxime ligands and their Co(III) complexes, illustrating its utility in coordination chemistry for the development of novel metal complexes with potential applications in catalysis and material science (Mutlu & Irez, 2008).

Antitubercular Activity

  • Research into 4-Hydroxy-2-quinolones derivatives, including the compound of interest, has explored their structure and antitubercular properties, suggesting potential applications in the development of new antitubercular agents (Ukrainets et al., 2006).

Antibacterial Properties

  • The compound has shown broad antibacterial activity, with studies indicating its efficacy in experimental infections, pointing towards its potential use in systemic infections (Goueffon et al., 1981).

Radical Chemistry

  • Synthesis and ESR spectral analysis of new nitroxide radicals, incorporating structures related to the compound , have been conducted, which is crucial for understanding radical chemistry and its applications in various scientific domains (Ivanov et al., 1976).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-3-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-27(25,26)14-16-6-4-5-7-18(16)21/h4-7,9-10,13,22H,2-3,8,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSCZTDVQXNYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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